Spiro[bicyclo[4.2.0]octane-7,3'-piperidine]-1,3,5-triene
Description
Spiro[bicyclo[4.2.0]octane-7,3'-piperidine]-1,3,5-triene (CAS 1187228-56-3) is a spirocyclic compound featuring a bicyclo[4.2.0]octane system fused to a piperidine ring via a spiro junction, with a conjugated triene moiety. This structure combines rigidity from the bicyclic framework with the basicity and solubility imparted by the piperidine heterocycle.
Properties
Molecular Formula |
C12H15N |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
spiro[bicyclo[4.2.0]octa-1,3,5-triene-7,3'-piperidine] |
InChI |
InChI=1S/C12H15N/c1-2-5-11-10(4-1)8-12(11)6-3-7-13-9-12/h1-2,4-5,13H,3,6-9H2 |
InChI Key |
SNTXKXAGKRGUSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC3=CC=CC=C32)CNC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[bicyclo[4.2.0]octane-7,3’-piperidine]-1,3,5-triene typically involves multiple steps, including the formation of the spiro center and the construction of the bicyclic and piperidine rings. One common method involves the use of carbenoid reactions, such as the Doering-Moore-Skatebol reaction, which introduces the spiro center through the addition of dichlorocarbene to a suitable precursor . The reaction conditions often require low temperatures and the presence of trapping reagents like methyl lithium and 1,3-diphenylisobenzofuran .
Industrial Production Methods
Industrial production of Spiro[bicyclo[4.2.0]octane-7,3’-piperidine]-1,3,5-triene may involve scalable synthetic routes that ensure high yield and purity. Techniques such as column chromatography and liquid-liquid extraction are frequently employed to isolate and purify the compound . The use of automated synthesis and purification systems can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
Spiro[bicyclo[4.2.0]octane-7,3’-piperidine]-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like halides or amines replace specific functional groups on the compound.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Spiro[bicyclo[42
Scientific Research Applications
Spiro[bicyclo[4.2.0]octane-7,3’-piperidine]-1,3,5-triene has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spiro chemistry.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the development of advanced materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism by which Spiro[bicyclo[4.2.0]octane-7,3’-piperidine]-1,3,5-triene exerts its effects involves its interaction with specific molecular targets and pathways. The spiro structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The compound’s rigidity and chirality also play a role in its biological activity, influencing how it interacts with various biomolecules .
Comparison with Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene (Benzocyclobutene, CAS 694-87-1)
Structural Differences :
- Core Structure : Benzocyclobutene lacks the spiro-connected piperidine ring and triene system. It is a simpler bicyclic hydrocarbon with the formula C₈H₈ .
- Molecular Weight : 104.15 g/mol vs. the target compound’s higher molecular weight (exact value unspecified but estimated to exceed 200 g/mol due to the piperidine moiety) .
Physicochemical Properties :
- Boiling Point : Benzocyclobutene boils at ~164°C, while the spiro compound’s boiling point is expected to be higher due to increased molecular complexity .
- Solubility : Benzocyclobutene is sparingly soluble (0.56 g/L in water), whereas the piperidine in the spiro compound may enhance solubility in polar solvents .
Spiro[1H-indene-1,4'-piperidine] (CAS 33042-66-9)
Structural Differences :
Molecular Weight :
Functional Implications :
Natural Spiro Compounds from Drimiopsis barteri
Structural Differences :
Functional Groups :
Thermodynamic Data
- Benzocyclobutene : ΔfH°gas = 47.7 ± 0.2 kcal/mol .
- Spiro Compound : Data unspecified, but the piperidine ring likely increases stability due to reduced ring strain compared to benzocyclobutene.
Data Tables
Table 1: Key Properties of Compared Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (Water) |
|---|---|---|---|---|---|
| Spiro[bicyclo[4.2.0]octane-7,3'-piperidine]-1,3,5-triene | 1187228-56-3 | Not specified | >200 (estimated) | Not available | Moderate (predicted) |
| Bicyclo[4.2.0]octa-1,3,5-triene | 694-87-1 | C₈H₈ | 104.15 | 164.3 | 0.56 g/L |
| Spiro[1H-indene-1,4'-piperidine] | 33042-66-9 | C₁₃H₁₅N | 185.26 | Not available | Not available |
Biological Activity
Spiro[bicyclo[4.2.0]octane-7,3'-piperidine]-1,3,5-triene is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Molecular Characteristics
- Molecular Formula : CHN
- Molecular Weight : 173.25 g/mol
- CAS Number : 1187228-57-4
The compound features a spirocyclic structure that contributes to its biological activity by influencing its interaction with biological targets.
Anticancer Potential
Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance:
- Case Study 1 : A study on related bicyclic compounds demonstrated significant inhibition of cell proliferation in various cancer cell lines, including HL-60 and MCF-7. These compounds induced apoptosis through the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has also been explored:
- Case Study 2 : Inhibitory effects on cyclooxygenase (COX) enzymes have been reported for structurally related compounds, suggesting that this compound may exhibit similar activity . This could be beneficial in managing inflammatory conditions.
Antimicrobial Activity
Preliminary studies have shown that derivatives of this compound possess antimicrobial properties:
- Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 50 mg/mL |
| Compound B | Escherichia coli | 25 mg/mL |
| Compound C | Klebsiella pneumonia | 12.5 mg/mL |
These findings indicate a promising avenue for further exploration in the development of new antimicrobial agents.
The biological activities of this compound are likely mediated through multiple mechanisms:
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways via ROS generation.
- Inhibition of Enzymatic Activity : The potential inhibition of COX enzymes suggests a mechanism for reducing inflammation.
- Antimicrobial Action : The structural features may allow for effective binding to microbial targets.
Conclusion and Future Directions
The biological activity of this compound presents a promising area for further research. Its potential anticancer, anti-inflammatory, and antimicrobial properties warrant comprehensive studies to elucidate its mechanisms of action and therapeutic applications.
Future research should focus on:
- Detailed pharmacological studies to assess efficacy and safety.
- Exploration of structure-activity relationships (SAR) to optimize biological activity.
- Clinical trials to validate preclinical findings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
